2-Phenoxybenzenesulfonamide
Description
2-Phenoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a phenoxy group at the 2-position. Its molecular structure (C₁₂H₁₁NO₃S) allows for diverse intermolecular interactions, particularly hydrogen bonding, which influence its crystallographic behavior. This compound has been investigated for its role in spontaneous resolution when methylated (e.g., N-methyl-2-phenoxybenzenesulfonamide), highlighting its relevance in chiral separation studies .
Properties
CAS No. |
23393-41-1 |
|---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C12H11NO3S/c13-17(14,15)12-9-5-4-8-11(12)16-10-6-2-1-3-7-10/h1-9H,(H2,13,14,15) |
InChI Key |
GCSIJZVYEPPSDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2S(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Nitrophenoxy)benzoic Acid
- Structure: Incorporates a nitro group at the 4-position of the phenoxy ring and a carboxylic acid instead of sulfonamide.
- Crystallography: Forms a three-dimensional hydrogen-bonded framework in a triclinic system (Z' = 3), differing from 2-phenoxybenzenesulfonamide in packing density and symmetry .
- Applications : Primarily studied for its hydrogen-bonding patterns, which are less complex than those of sulfonamide derivatives.
2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid Monohydrate
- Structure : Combines a brominated benzenesulfonamide with a phenylacetic acid moiety.
- Synthesis: Prepared via condensation of 4-bromobenzenesulfonyl chloride and phenylglycine, a method distinct from the phenoxy-substituted analogs .
- Biological Relevance : Acts as a ligand in metal complexation and exhibits antimicrobial activity due to the electron-withdrawing bromine substituent .
2-(2-Chloroethoxy)benzenesulfonamide
- Structure: Features a chloroethoxy side chain (C₈H₁₀ClNO₃S).
- Properties: Soluble in DMSO and methanol, with a molecular weight of 235.68 g/mol. Unlike this compound, its smaller substituent reduces steric hindrance, favoring simpler crystal packing .
- Applications : Used as a research chemical in drug discovery, particularly for probing sulfonamide reactivity .
N-Methyl-2-phenoxybenzenesulfonamide
- Structure: Methylation of the sulfonamide nitrogen in this compound.
- Crystallography: Adopts a monoclinic system with spontaneous resolution, enabling enantiomer separation—a property absent in the parent compound .
- Significance: Demonstrates how minor structural modifications can dramatically alter crystallographic and chiral properties.
Methoxy-Substituted Analogs (e.g., 2-Methoxy-5-(2-oxopropyl)benzenesulfonamide)
- Structure : Methoxy and oxopropyl substituents enhance polarity.
- Industrial Use : Serves as a reference standard in chromatographic analysis due to its stability .
Data Table: Key Properties of this compound and Analogs
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